molecular formula C8H17ClN2O B13938268 3-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride

3-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride

Katalognummer: B13938268
Molekulargewicht: 192.68 g/mol
InChI-Schlüssel: YANLYAPQKSBTHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride typically involves the reaction of valine derivatives with pyrrolidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Wirkmechanismus

The mechanism of action of 3-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other valine derivatives and pyrrolidine-containing molecules, such as:

Uniqueness

What sets 3-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C8H17ClN2O

Molekulargewicht

192.68 g/mol

IUPAC-Name

3-amino-1-pyrrolidin-1-ylbutan-1-one;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-7(9)6-8(11)10-4-2-3-5-10;/h7H,2-6,9H2,1H3;1H

InChI-Schlüssel

YANLYAPQKSBTHW-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)N1CCCC1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.